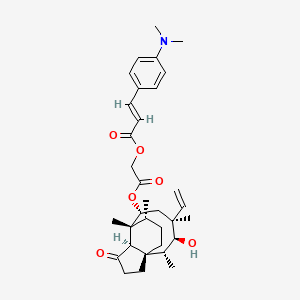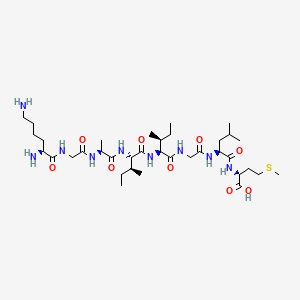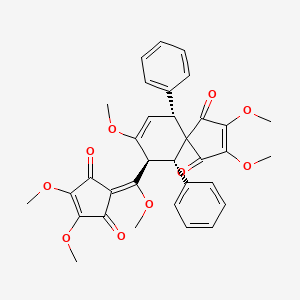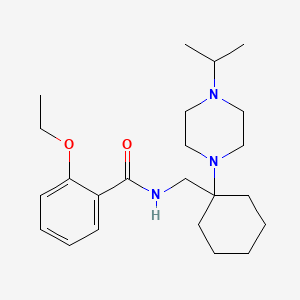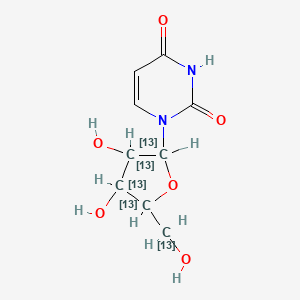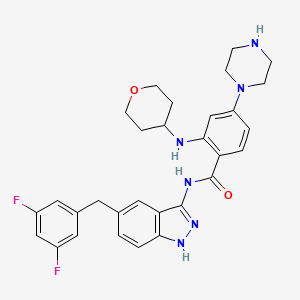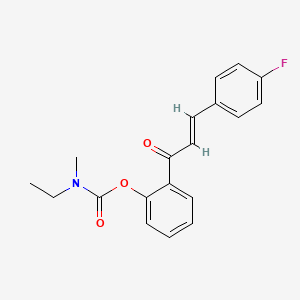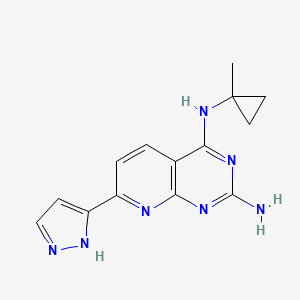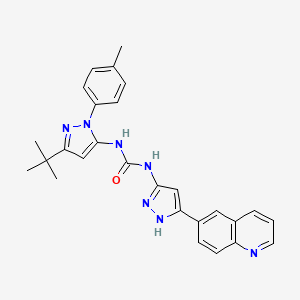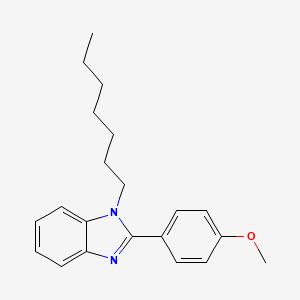
Antiproliferative agent-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-33 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its effectiveness in targeting and inhibiting the growth of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-33 involves a multi-step process. One common method includes the reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction typically requires refluxing in ethanol with a catalyst such as acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antiproliferative agent-33 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Employed in cell biology studies to understand cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, showing promise in preclinical studies against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Antiproliferative agent-33 involves its interaction with cellular targets that regulate cell proliferation. It is known to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and generating reactive oxygen species. This leads to the activation of apoptotic pathways and inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and have shown comparable antiproliferative activity.
Gold(I/III)-phosphine complexes: These compounds also exhibit potent antiproliferative effects and are used in similar research applications
Uniqueness
Antiproliferative agent-33 is unique due to its specific molecular structure, which allows it to effectively target and inhibit cancer cell proliferation. Its ability to induce apoptosis through mitochondrial disruption sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H26N2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-heptyl-2-(4-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C21H26N2O/c1-3-4-5-6-9-16-23-20-11-8-7-10-19(20)22-21(23)17-12-14-18(24-2)15-13-17/h7-8,10-15H,3-6,9,16H2,1-2H3 |
InChI Key |
RDKXKZORWOMGER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


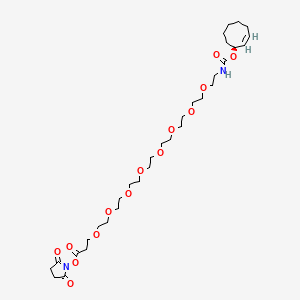

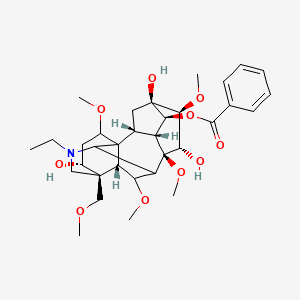
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
